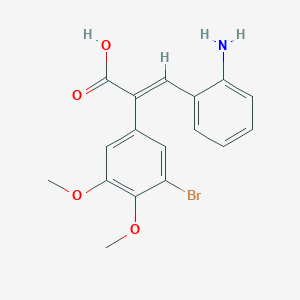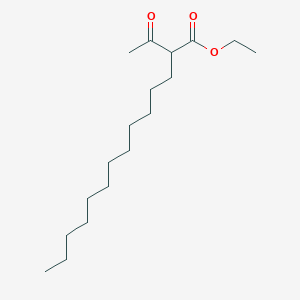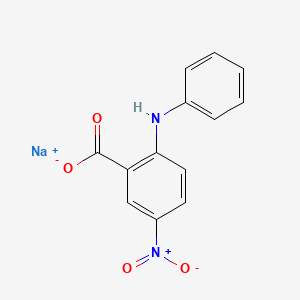![molecular formula C19H13NO3 B14727996 2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one CAS No. 6541-92-0](/img/structure/B14727996.png)
2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one is a chemical compound known for its unique spiro structure, which consists of a 1,3-dioxolane ring fused to a naphthoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one typically involves the reaction of naphthoquinoline derivatives with 1,3-dioxolane under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro structure. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.
Aplicaciones Científicas De Investigación
2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro structures.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as photochromic materials.
Mecanismo De Acción
The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxazines: These compounds have a similar spiro structure and are known for their photochromic properties.
Spiroindolines: These compounds also feature a spiro linkage and are studied for their biological activities.
Uniqueness
2’H-Spiro[1,3-dioxolane-2,8’-naphtho[2,1-f]quinolin]-2’-one is unique due to its specific combination of a 1,3-dioxolane ring and a naphthoquinoline moiety, which imparts distinct chemical and biological properties not found in other spiro compounds.
Propiedades
Número CAS |
6541-92-0 |
|---|---|
Fórmula molecular |
C19H13NO3 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinoline]-2'-one |
InChI |
InChI=1S/C19H13NO3/c21-18-6-4-16-15-2-1-12-11-19(22-9-10-23-19)8-7-13(12)14(15)3-5-17(16)20-18/h1-8,11H,9-10H2 |
Clave InChI |
HFDXGKWJRAUXSD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=CC3=C4C=CC5=NC(=O)C=CC5=C4C=CC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



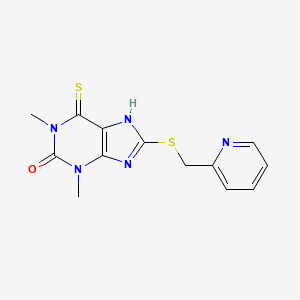
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)
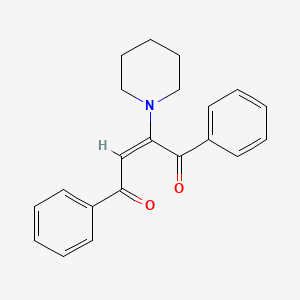
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)

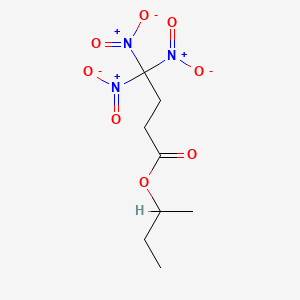

![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
